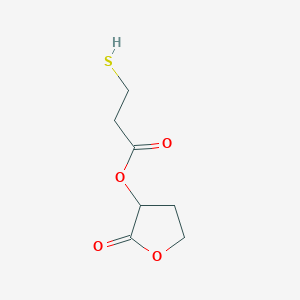
2-Oxooxolan-3-yl 3-sulfanylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxooxolan-3-yl 3-sulfanylpropanoate is a chemical compound with a unique structure that includes both an oxolan ring and a sulfanylpropanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxooxolan-3-yl 3-sulfanylpropanoate typically involves the reaction of oxolan derivatives with sulfanylpropanoic acid under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous monitoring and quality control measures to maintain product consistency .
Chemical Reactions Analysis
Types of Reactions
2-Oxooxolan-3-yl 3-sulfanylpropanoate undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols .
Scientific Research Applications
2-Oxooxolan-3-yl 3-sulfanylpropanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxooxolan-3-yl 3-sulfanylpropanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Oxooxolan-3-yl prop-2-enoate: Similar structure but with a prop-2-enoate group instead of a sulfanylpropanoate group.
2-Oxooxolan-3-yl hexanamide: Contains a hexanamide group, differing in its chemical properties and applications.
2-Oxooxolan-3-yl acetic acid: Features an acetic acid group, leading to different reactivity and uses.
Uniqueness
2-Oxooxolan-3-yl 3-sulfanylpropanoate is unique due to its combination of an oxolan ring and a sulfanylpropanoate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
748798-56-3 |
|---|---|
Molecular Formula |
C7H10O4S |
Molecular Weight |
190.22 g/mol |
IUPAC Name |
(2-oxooxolan-3-yl) 3-sulfanylpropanoate |
InChI |
InChI=1S/C7H10O4S/c8-6(2-4-12)11-5-1-3-10-7(5)9/h5,12H,1-4H2 |
InChI Key |
GJUBFJCZMFTICE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1OC(=O)CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole, 2-[4-(2-phenylethyl)phenyl]-1-(phenylmethyl)-](/img/structure/B12522517.png)

![1-(4-Methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[4.5]decane](/img/structure/B12522523.png)
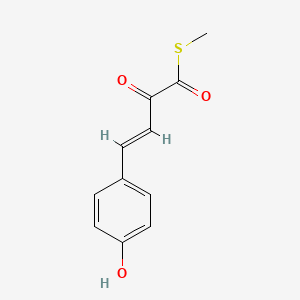
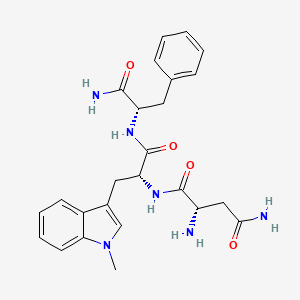
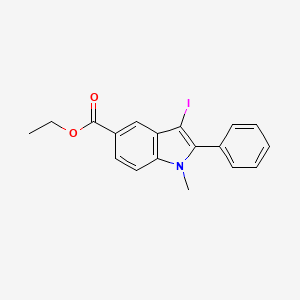
![2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12522549.png)

![({4-[2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl}methylidene)propanedinitrile](/img/structure/B12522557.png)
![2-[1-(4-Chlorophenyl)-3-phenyl-1H-inden-2-yl]ethan-1-ol](/img/structure/B12522577.png)
![12-[(Prop-2-en-1-yl)oxy]cyclododeca-1,4,8-triene](/img/structure/B12522585.png)
![(1H-Indazol-3-yl)(2-{[(1H-pyrazol-4-yl)methyl]amino}phenyl)methanone](/img/structure/B12522593.png)
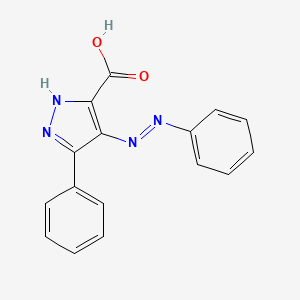
![5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12522608.png)
